molecular formula C17H14N2O4S B5632929 N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

Cat. No. B5632929
M. Wt: 342.4 g/mol
InChI Key: IJZQTAGWRHDIKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis process for related furan and thiophene derivatives involves multi-step reactions, often starting from simple precursors like bromobenzene or biphenyl derivatives (Stephens et al., 2001).
  • Microwave-accelerated synthesis techniques have been applied to create analogous compounds, demonstrating the potential for efficient production of similar complex molecules (Loidreau et al., 2013).

Molecular Structure Analysis

  • Investigations into the molecular structure often involve X-ray powder diffraction and density functional theory (DFT) studies. Such studies provide insights into the triclinic space group, bond angles, and intermolecular interactions of similar compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

  • Reactivity studies have shown that furan and thiophene derivatives can undergo various chemical reactions, including cyclization, nucleophilic ring-opening, and reactions with pyrrolidine and Vilsmeier reagents (Wagner et al., 1993).
  • These compounds also demonstrate significant antiproliferative activity against certain cell lines, which is indicative of their chemical reactivity and potential biological interactions (Hung et al., 2014).

Physical Properties Analysis

  • The physical properties of similar compounds are often characterized using spectroscopic techniques like FT-IR, NMR, and XRPD, providing valuable data on their physical state and stability (Rahmani et al., 2017).

Chemical Properties Analysis

  • The chemical properties of related furan and thiophene compounds have been explored through various synthetic routes, demonstrating their potential for creating diverse and functionalized molecules (Kumar et al., 2013).
  • Understanding these properties helps in predicting the compound's reactivity and potential applications in various fields.

properties

IUPAC Name

N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-14-10-11(18-17(21)15-5-3-9-24-15)6-7-12(14)19-16(20)13-4-2-8-23-13/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZQTAGWRHDIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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